2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
Description
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic indole derivative characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the indole ring. The ethanamine moiety is attached to the nitrogen (1-position) of the indole core, distinguishing it from more common indol-3-yl analogs. This structural configuration influences its physicochemical properties, biological interactions, and safety profile.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(4-chloro-3-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-8-7-14(6-5-13)10-4-2-3-9(12)11(8)10;/h2-4,7H,5-6,13H2,1H3;1H |
InChI Key |
LJFBIPQXGBLXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Cl)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the chloro and methyl groups at the desired positions.
Chemical Reactions Analysis
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Scientific Research Applications
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and
Biological Activity
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN2
- Molecular Weight : 245.14826 g/mol
- CAS Number : [35476328]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising results against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23 mg/mL | 0.47 mg/mL |
| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |
| Pseudomonas aeruginosa | 0.30 mg/mL | 0.60 mg/mL |
| Candida albicans | 0.11 mg/mL | 0.23 mg/mL |
The above data indicates that the compound exhibits significant antimicrobial activity, particularly against MRSA and Candida albicans .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Case Study: Cytotoxicity Against A549 Cells
In a study evaluating the cytotoxic effects of various indole derivatives, including this compound, it was found to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The results indicated a dose-dependent response with significant apoptosis induction observed at higher concentrations .
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 |
| Reference Drug (e.g., Doxorubicin) | 10 | A549 |
The IC50 value indicates that while the compound is effective, it is slightly less potent than traditional chemotherapeutic agents like Doxorubicin .
The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to specific proteins involved in cellular signaling pathways or microbial metabolism.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes crucial for bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural features and properties of the target compound with similar indole derivatives:
*Calculated molecular formula and weight based on structural analysis (see Notes).
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine HCl shows enhanced ionic interactions in aqueous environments .
- Melting Points : 5-Methyltryptamine HCl has a high melting point (289–292°C) due to crystalline stability . The target compound’s melting point is unreported but may differ due to substituent effects.
Key Differentiators of the Target Compound
Substituent Effects : The 4-Cl and 3-CH₃ groups introduce electron-withdrawing and steric effects, which may enhance stability or alter binding kinetics compared to unsubstituted analogs.
Safety Considerations : Structural similarities to hazardous indole derivatives suggest the need for rigorous toxicity testing, particularly for respiratory and dermal exposure.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride, and how can purity be verified?
- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous indole derivatives (e.g., 5-bromo- or 4,6-dichloro-substituted indoles) suggest nucleophilic substitution or coupling reactions as viable routes. For example, halogenated indole precursors can undergo alkylation with ethylamine derivatives under controlled conditions .
- Purity Verification : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity. Mass spectrometry (MS) can confirm molecular weight, while elemental analysis ensures stoichiometric accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Structural Analysis :
- NMR : ¹H/¹³C NMR identifies substituent positions on the indole ring and confirms the ethylamine chain.
- FTIR : Validates functional groups (e.g., N-H stretches in indole, C-Cl vibrations).
- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD using programs like SHELXL resolves 3D conformation and bond angles.
Q. What safety precautions are necessary when handling this compound, based on its GHS classification?
- Hazards : Similar indole derivatives (e.g., 2-(1H-Indol-1-yl)ethanamine hydrochloride) are classified as acutely toxic (oral, Category 3), skin irritants (Category 2), and respiratory irritants (H335) .
- Protocols :
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Store at -20°C for long-term stability .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interactions with molecular targets like HSP90?
- Experimental Design :
- Molecular Docking : Use programs like AutoDock to predict binding modes with HSP90’s ATP-binding domain, focusing on hydrogen bonds (e.g., GLU527, TYR604) observed in similar tryptamine derivatives .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
Q. What analytical approaches resolve contradictions in binding affinity data across different studies?
- Data Reconciliation Strategies :
- Cross-Validation : Combine SPR, ITC, and fluorescence polarization (FP) to confirm affinity values.
- Buffer Optimization : Variations in ionic strength or pH (e.g., Tris vs. phosphate buffers) may explain discrepancies.
- Statistical Analysis : Apply Bayesian modeling or bootstrapping to assess confidence intervals .
Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?
- Crystallization Techniques :
- Vapor Diffusion : Screen solvents (e.g., DMSO/water mixtures) and additives (PEGs) using sitting-drop trays.
- Temperature Gradients : Test crystallization at 4°C, 20°C, and 37°C to identify stable polymorphs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
